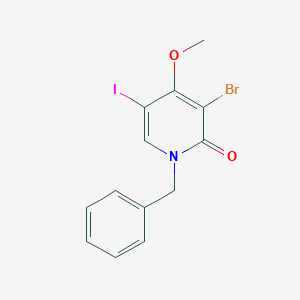
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridinone ring.
Iodination: Subsequent addition of an iodine atom.
Methoxylation: Introduction of a methoxy group.
Benzylation: Addition of a benzyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: Altering the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of new pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-bromo-4-methoxypyridin-2(1h)-one: Lacks the iodine atom.
1-Benzyl-5-iodo-4-methoxypyridin-2(1h)-one: Lacks the bromine atom.
1-Benzyl-3-bromo-5-iodo-4-hydroxypyridin-2(1h)-one: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one is unique due to the specific combination of bromine, iodine, and methoxy groups on the pyridinone ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
920490-94-4 |
|---|---|
Molecular Formula |
C13H11BrINO2 |
Molecular Weight |
420.04 g/mol |
IUPAC Name |
1-benzyl-3-bromo-5-iodo-4-methoxypyridin-2-one |
InChI |
InChI=1S/C13H11BrINO2/c1-18-12-10(15)8-16(13(17)11(12)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
HMFJXNFNUDGVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















